REACTION_CXSMILES
|
N1C2C(=CC=C(C(O)=O)C=2)C=[CH:2]1.C1(=O)CCCCC1.[C:20]1([C:26]2[C:34]3[C:29](=[CH:30][C:31]([C:35]([OH:37])=[O:36])=[CH:32][CH:33]=3)[NH:28][CH:27]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]=1>>[CH:20]1([C:26]2[C:34]3[C:29](=[CH:30][C:31]([C:35]([O:37][CH3:2])=[O:36])=[CH:32][CH:33]=3)[NH:28][CH:27]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)O
|
Name
|
indole ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |